molecular formula C9H10Cl2O B13690034 1-(Dichloromethyl)-2-ethoxybenzene

1-(Dichloromethyl)-2-ethoxybenzene

Cat. No.: B13690034
M. Wt: 205.08 g/mol
InChI Key: JSPAIYCLOSZFPZ-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2-ethoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a dichloromethyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-2-ethoxybenzene can be achieved through several methods. One common approach involves the chloromethylation of 2-ethoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-2-ethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: Formation of 1-methyl-2-ethoxybenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dichloromethyl)-2-ethoxybenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2-ethoxybenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo electrophilic aromatic substitution reactions, allowing the compound to act as a precursor for the synthesis of other biologically active molecules. The ethoxy group enhances the compound’s solubility and reactivity, facilitating its use in various chemical transformations.

Comparison with Similar Compounds

    Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but lacks the aromatic ring.

    Dichloromethyl methyl ether: Another chlorinated compound used in organic synthesis, but with different functional groups.

Uniqueness: 1-(Dichloromethyl)-2-ethoxybenzene is unique due to the presence of both a dichloromethyl group and an ethoxy group on the benzene ring This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1-(dichloromethyl)-2-ethoxybenzene

InChI

InChI=1S/C9H10Cl2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,9H,2H2,1H3

InChI Key

JSPAIYCLOSZFPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(Cl)Cl

Origin of Product

United States

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